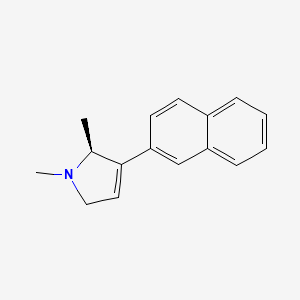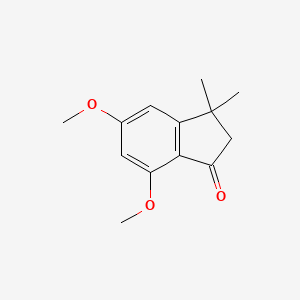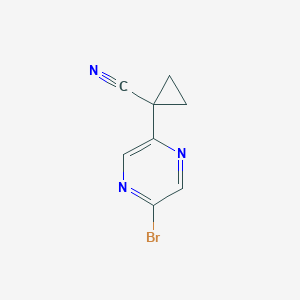![molecular formula C11H15NSSi B11884844 2-((Trimethylsilyl)methyl)benzo[d]thiazole](/img/structure/B11884844.png)
2-((Trimethylsilyl)methyl)benzo[d]thiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((Trimethylsilyl)methyl)benzo[d]thiazole is a heterocyclic compound that features a benzothiazole ring substituted with a trimethylsilyl group Benzothiazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals and agrochemicals
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Trimethylsilyl)methyl)benzo[d]thiazole typically involves the reaction of benzothiazole with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an anhydrous solvent like tetrahydrofuran (THF) under an inert atmosphere to prevent moisture from interfering with the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
2-((Trimethylsilyl)methyl)benzo[d]thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzothiazole ring to a dihydrobenzothiazole.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkoxides or amines can be used to replace the trimethylsilyl group.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrobenzothiazole derivatives.
Substitution: Various substituted benzothiazoles depending on the nucleophile used.
科学的研究の応用
2-((Trimethylsilyl)methyl)benzo[d]thiazole has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of 2-((Trimethylsilyl)methyl)benzo[d]thiazole involves its interaction with various molecular targets. The benzothiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The trimethylsilyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. This can lead to the modulation of cellular pathways and biological processes.
類似化合物との比較
Similar Compounds
2-Methylbenzothiazole: Lacks the trimethylsilyl group, resulting in different reactivity and stability.
2-((Trimethylsilyl)methyl)benzoxazole: Similar structure but with an oxygen atom in place of sulfur, leading to different chemical properties.
2-((Trimethylsilyl)methyl)imidazole: Contains an imidazole ring instead of a benzothiazole ring, affecting its biological activity.
Uniqueness
2-((Trimethylsilyl)methyl)benzo[d]thiazole is unique due to the presence of both the benzothiazole ring and the trimethylsilyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound in various fields of research and industry.
特性
分子式 |
C11H15NSSi |
|---|---|
分子量 |
221.40 g/mol |
IUPAC名 |
1,3-benzothiazol-2-ylmethyl(trimethyl)silane |
InChI |
InChI=1S/C11H15NSSi/c1-14(2,3)8-11-12-9-6-4-5-7-10(9)13-11/h4-7H,8H2,1-3H3 |
InChIキー |
VQFHXYOGBROXDL-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)CC1=NC2=CC=CC=C2S1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-(Trimethylsilyl)phenyl]glycine](/img/structure/B11884763.png)
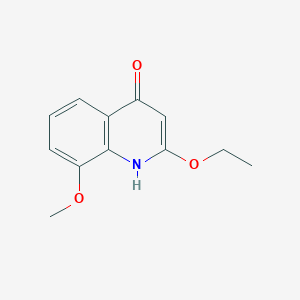

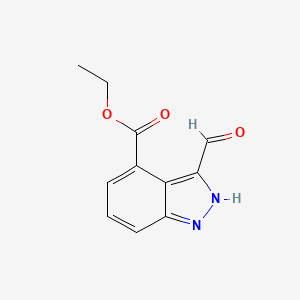

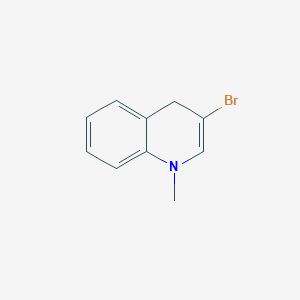
![6-Chloro-1-(1-cyclopropylethyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11884802.png)

![4-Chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile](/img/structure/B11884812.png)
